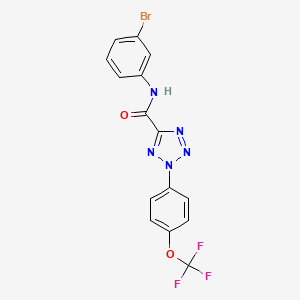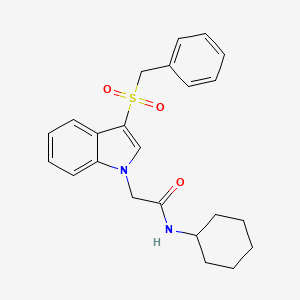![molecular formula C23H19FN2O2S B2379620 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 899942-55-3](/img/structure/B2379620.png)
3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine” is an organic compound. Its CAS Number is 232938-43-1 and its molecular formula is C21 H20 N2 O6 S2 .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized in a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound . The reaction process was complicated due to the presence of parallel by-products and serial by-products .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been analyzed. For instance, the kinetics of the acylation reaction in the synthesis of N-(3-Amino-4-methylphenyl)benzamide was studied . Reaction rate constants, activation energies, and pre-exponential factors were acquired .科学的研究の応用
Fluorescent Probes for Metal Ions
One significant application of quinoline derivatives, closely related to the specified compound, is in the development of fluorescent probes for metal ions. For instance, quinoline derivatives have been designed and synthesized for sensitive and efficient cell-membrane permeable Zn2+ probes. These probes, such as 8-(benzenesulfonyloxy)-5-(N,N-dimethylaminosulfonyl)quinolin-2-ylmethyl-pendant cyclen, exhibit rapid formation of complexes with Zn2+, leading to significant fluorescence enhancement, which is crucial for practical detection of Zn2+ in sample solutions and living cells (Ohshima et al., 2010).
Synthesis of Functionalized Quinolines
Quinoline derivatives serve as key intermediates in the synthesis of functionalized quinolines, which have wide applications in pharmaceuticals and materials science. For example, the reaction of quinoline derivatives with primary amines under specific conditions can lead to the synthesis of novel quinolinecarboxaldehyde compounds, which are used as precolumn fluorogenic reagents for the ultra-high sensitivity determination of primary amines by micro-column liquid chromatography (Beale et al., 1989).
Nucleophilic Reactions and Ligand Synthesis
Quinoline derivatives are also studied for their nucleophilic reactions and potential as ligands in catalysis. For example, research on 3-benzenesulfonyloxyalloxazine and its analogs has provided insights into their reactions with various nucleophiles, contributing to the development of new synthetic methodologies and ligand systems for catalytic applications (Hamby & Bauer, 1987).
Photophysical and Photochemical Studies
The photophysical and photochemical properties of quinoline derivatives are of significant interest for developing new materials and sensors. Studies on compounds like 3-phenylquinoxalin-2-ones have revealed their potential in photoreduction processes, which can be applied in photocatalysis and the development of photoresponsive materials (De la Fuente et al., 2000).
Catalysis and Polymerization
Additionally, quinoline derivatives have been explored as ligands in catalysis, particularly in the polymerization of ε-caprolactone, demonstrating the versatility of these compounds in facilitating ring-opening polymerization processes and producing polymers with potential applications in biodegradable materials (Qiao et al., 2011).
特性
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-16-7-9-17(10-8-16)14-26-23-20-13-18(24)11-12-21(20)25-15-22(23)29(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDQMDXGCOYPAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)
![2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2379539.png)
![2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2379542.png)
![3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2379543.png)
![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)
![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)

![2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2379553.png)



![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)